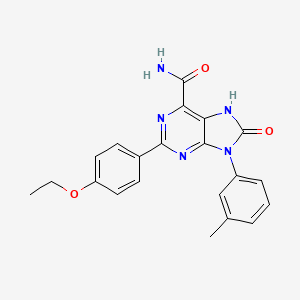

2-(4-ethoxyphenyl)-9-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound belongs to the 8-oxo-purine-6-carboxamide class, characterized by a purine core substituted at positions 2 and 9 with aromatic groups. The 2-(4-ethoxyphenyl) moiety introduces an electron-donating ethoxy group at the para position of the phenyl ring, while the 9-(3-methylphenyl) group adds a meta-methyl substituent. These structural features influence electronic, steric, and solubility properties, making it relevant for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-9-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-3-29-15-9-7-13(8-10-15)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUICTNFQYLRODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC(=C4)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-9-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds through reactions such as nitration, reduction, and cyclization. The final step usually involves the formation of the purine ring system and the attachment of the ethoxyphenyl and methylphenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-9-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

2-(4-ethoxyphenyl)-9-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-9-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituent variations and their implications:

Key Observations :

- Electronic Effects : The 4-ethoxy group (para) offers moderate electron-donating effects, balancing lipophilicity and metabolic stability better than 4-hydroxy (polar) or 4-chloro (electron-withdrawing) groups .

- Synthetic Utility : Analogs with methyl or methoxy groups at position 9 are prioritized for scalable synthesis due to simpler functionalization pathways .

Biological Activity

2-(4-ethoxyphenyl)-9-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 389.4 g/mol. Its structure features a purine core substituted with ethoxy and methyl groups, which may influence its biological activity.

Anticancer Activity

Research indicates that derivatives of purine compounds exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported that related purine derivatives possess IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity .

Table 1: Anticancer Activity of Related Purine Derivatives

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| SMART-173A | Prostate Tumor | 143 |

| SMART-H | Prostate Tumor | 44 |

| SMART-329 | Prostate Tumor | >1250 |

Note: IC50 values represent the concentration needed to inhibit cell growth by 50%.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies suggest that it exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some strains are as follows:

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate that the compound may be a candidate for further development as an antimicrobial agent .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the ketone functional group in its structure is critical for its anticancer activity, as evidenced by modifications that lead to loss of efficacy . Additionally, the ethoxy and methyl substituents may enhance lipophilicity, facilitating cellular uptake.

Case Studies

Several case studies have explored the biological activity of purine derivatives similar to this compound:

- Study on Anticancer Efficacy : A study conducted on prostate cancer cells revealed that treatment with a related compound resulted in significant apoptosis and cell cycle arrest at the G1 phase.

- Antimicrobial Efficacy : Another study assessed the compound's effectiveness against Staphylococcus aureus in vitro and found it reduced bacterial load significantly compared to control groups.

Q & A

Basic: What are the typical synthetic routes for synthesizing 2-(4-ethoxyphenyl)-9-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

The synthesis involves multi-step organic reactions, including:

- Step 1: Condensation of substituted phenyl precursors with purine cores under reflux conditions (e.g., using ethanol or DMF as solvents).

- Step 2: Introduction of the carboxamide group via nucleophilic acyl substitution, often employing coupling agents like EDCI or HOBt.

- Step 3: Purification via column chromatography or recrystallization to isolate the final product .

Key conditions: Controlled temperatures (60–100°C), inert atmospheres (N₂/Ar), and catalysts such as Lewis acids (e.g., AlCl₃) to enhance regioselectivity .

Advanced: How can reaction yields and purity be optimized for this compound?

- Yield optimization: Use high-throughput screening (HTS) to test solvent systems (e.g., DMSO/water mixtures) and catalyst ratios.

- Purity enhancement: Employ orthogonal purification techniques (e.g., sequential HPLC and size-exclusion chromatography) to remove byproducts like unreacted phenyl precursors .

- Kinetic studies: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

Basic: What spectroscopic methods are used to characterize this compound?

- NMR (¹H/¹³C): Assign peaks for ethoxyphenyl (δ 1.3–1.5 ppm for -OCH₂CH₃) and purine core protons (δ 8.2–8.8 ppm).

- Mass spectrometry (HRMS): Confirm molecular weight (expected ~420–430 g/mol) and fragmentation patterns .

- IR spectroscopy: Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .

Advanced: How can computational modeling aid in understanding its mechanism of action?

- Molecular docking: Simulate interactions with enzymatic targets (e.g., kinases) using software like AutoDock Vina to predict binding affinities.

- MD simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

- QSAR models: Corporate substituent effects (e.g., ethoxy vs. methyl groups) to predict bioactivity trends .

Basic: What are the key physicochemical properties of this compound?

| Property | Value/Range (Analogous Compounds) | Method |

|---|---|---|

| Solubility | 0.1–1 mg/mL in DMSO | Shake-flask method |

| LogP | 2.5–3.5 | HPLC retention |

| Thermal stability | Decomposes >200°C | TGA/DSC |

Advanced: How to resolve contradictions in reported biological activity data?

- Meta-analysis: Compare datasets across studies using standardized assays (e.g., IC₅₀ values for enzyme inhibition).

- Structural validation: Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic effects .

- Dose-response curves: Replicate experiments under controlled conditions (pH 7.4, 37°C) to account for environmental variability .

Basic: How to assess its stability under laboratory storage conditions?

- Short-term stability: Store at -20°C in amber vials with desiccants (silica gel).

- Long-term stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: What strategies mitigate solubility limitations in in vivo studies?

- Prodrug design: Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility.

- Nanocarriers: Use liposomal encapsulation or cyclodextrin complexes to improve bioavailability .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

- Enzyme inhibition assays: Use purified kinases (e.g., EGFR or CDK2) with fluorogenic substrates.

- Cell viability assays: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin protocols .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

- Substituent variation: Synthesize analogs with halogens (F, Cl) or methoxy groups at the phenyl rings.

- Data analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Basic: What safety protocols are recommended for handling this compound?

- PPE: Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure.

- Waste disposal: Neutralize acidic/basic byproducts before incineration .

Advanced: How to integrate high-content screening (HCS) in mechanistic studies?

- Imaging flow cytometry: Quantify apoptosis/autophagy markers (e.g., LC3-II, caspase-3) in treated cells.

- Transcriptomics: Pair HCS with RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) .

Basic: What computational tools predict its ADMET properties?

- ADMET Predictor®: Estimate permeability (Caco-2), cytochrome P450 inhibition, and hERG liability.

- SwissADME: Generate bioavailability radar charts based on Lipinski’s rules .

Advanced: How to validate target engagement in complex biological systems?

- CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of target proteins in lysates.

- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (kₒₙ/kₒff) .

Basic: What are its potential applications in medicinal chemistry?

- Lead compound: Optimize for kinase inhibitors (e.g., JAK/STAT pathway modulators).

- Tool molecule: Study purine-dependent signaling in immune or cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.